N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide
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Overview
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused heterocyclic system, and a methoxybenzamide group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of the imidazo[1,2-a]pyridine: This involves introducing the phenyl group at the 2-position of the imidazo[1,2-a]pyridine ring.
Coupling with 3-methoxybenzamide: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with 3-methoxybenzamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: This compound also exhibits acetylcholinesterase inhibitory activity but differs in its structural features and specific biological activities.
2-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole: Another derivative with potential anticancer properties, differing in the indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-6-4-5-16(13-18)21(25)22-17-10-8-15(9-11-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25) |
InChI Key |
QDVXMGCFEJLXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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